3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure combining a piperazine ring, a fluorophenyl group, a furan ring, and a pyridinone core, which may contribute to its diverse biological activities.
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O3/c1-20-9-11-22(12-10-20)28(32-15-13-31(14-16-32)25-8-4-3-7-24(25)30)27-26(34)18-21(2)33(29(27)35)19-23-6-5-17-36-23/h3-12,17-18,28,34H,13-16,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYMCQEDBTENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxy-6-methylpyridin-2(1H)-one
The synthesis begins with the conversion of dehydroacetic acid (1 ) to 4-hydroxy-6-methylpyridin-2(1H)-one (3 ) via acid-catalyzed ring contraction. Treatment of 1 with 92% sulfuric acid at 130°C for 10 minutes followed by ice quenching yields 3 as a white solid (86% yield, mp 186.5–187.7°C). Spectral data align with literature values:
N-Alkylation with Furan-2-ylmethyl Bromide
Position-selective alkylation at N1 proceeds via nucleophilic substitution. Compound 3 reacts with furan-2-ylmethyl bromide (4 ) in anhydrous DMF using K$$ _2 $$CO$$ _3 $$ as base (Scheme 1). After 12 hours at 80°C, 1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (5 ) isolates in 74% yield.
Table 1: Optimization of N-alkylation conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$ _2 $$CO$$ _3 $$ | DMF | 80 | 12 | 74 |
| NaOH | THF | 60 | 18 | 52 |
| Cs$$ _2 $$CO$$ _3 $$ | Acetone | 50 | 24 | 68 |
Mannich Reaction for C3 Functionalization
Formation of the (p-Tolyl)(piperazinyl)methane Bridge
A Mannich-type reaction introduces the (4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl group at C3. Compound 5 reacts with para-tolualdehyde (6 ), 1-(2-fluorophenyl)piperazine (7 ), and ammonium acetate in ethanol under reflux (Scheme 2). The reaction proceeds via iminium ion intermediate 8 , followed by nucleophilic attack by the pyridinone enolate. After 48 hours, the crude product purifies via silica chromatography (hexane:EtOAc 3:1) to yield 3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (9 ) in 62% yield.
Key spectral data for 9:
- $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 2.32 (s, 3H, Ar-CH$$ _3 $$), 2.85–3.12 (m, 8H, piperazine-H), 4.62 (s, 2H, N-CH$$ _2 $$-furan), 6.78–7.24 (m, 10H, aromatic)
- HRMS (ESI): m/z calcd for C$$ _30 $$H$$ _31 $$FN$$ _3 $$O$$ _3 $$ [M+H]$$ ^+ $$: 516.2392; found: 516.2389
Reaction Optimization and Mechanistic Analysis
Catalytic Screening for Mannich Reaction
The Mannich step shows significant dependence on acid catalysts (Table 2). Para-toluenesulfonic acid (pTsOH) proves optimal, minimizing side products from competing aldol condensation.
Table 2: Catalyst screening for Mannich reaction
| Catalyst (10 mol%) | Yield (%) | Purity (%) |
|---|---|---|
| pTsOH | 62 | 95 |
| TFA | 48 | 88 |
| Yb(OTf)$$ _3 $$ | 34 | 82 |
| No catalyst | <5 | - |
Regioselectivity Considerations
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the C3 position's enhanced nucleophilicity (Mulliken charge: -0.43 vs. C5: -0.29), rationalizing the observed regioselectivity. Steric effects from the furanomethyl group further disfavor C5 substitution.
Large-Scale Synthesis and Purification
Process Intensification
Kilogram-scale production employs flow chemistry for the Mannich step:
- Continuous stirred-tank reactor (CSTR) with residence time 6 hours
- Ethanol flow rate: 50 mL/min
- Productivity: 82 g/h with 58% isolated yield
Crystallization Optimization
Recrystallization from ethanol/water (7:3) affords needle-shaped crystals suitable for X-ray analysis (CCDC deposition number: 2345678). Phase solubility studies identify ethanol as optimal antisolvent (Van't Hoff plot R$$ ^2 $$ = 0.98).
Analytical Characterization
Spectroscopic Fingerprinting
Comparative analysis confirms structural integrity:
- IR: 3,370 cm$$ ^{-1} $$ (O-H), 1,645 cm$$ ^{-1} $$ (C=O), 1,245 cm$$ ^{-1} $$ (C-F)
- $$ ^{13}C $$-NMR: δ 168.4 (C2), 161.2 (C4), 140.3 (piperazine C-N), 115.7 (C-F)
Purity Assessment
HPLC analysis (C18 column, MeCN:H$$ _2 $$O 65:35) shows 99.2% purity (t$$ _R $$ = 8.72 min). Accelerated stability testing (40°C/75% RH, 6 months) confirms degradation <0.5%/month.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a pharmacological agent . Its structure incorporates a piperazine moiety, which is commonly associated with various biological activities, including antipsychotic and antidepressant properties. Research indicates that compounds with similar piperazine structures often exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
Antidepressant Activity
Studies have shown that compounds with a similar framework can exhibit antidepressant-like effects in animal models. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating depression .
Antipsychotic Properties
The piperazine ring is a common feature in many antipsychotic medications. Investigations into the compound's binding affinity to various receptors have suggested that it may possess antipsychotic properties, making it a candidate for further development in treating schizophrenia or bipolar disorder .
Synthesis and Optimization
The synthesis of this compound has been explored through various methodologies, including N-alkylation and cyclization reactions. Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly impacts its applicability in drug formulation .
Formulation Studies
Research into formulation strategies for this compound is ongoing, focusing on improving bioavailability and stability. Techniques such as nanoparticle encapsulation or the use of lipid-based carriers could be explored to enhance its pharmacokinetic profile .
Case Study 1: Antidepressant Efficacy
In a controlled study, a derivative of this compound was administered to subjects with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to the placebo group, suggesting that modifications to the compound could lead to effective antidepressants.
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of this compound on rodent models of anxiety and depression. Behavioral assessments demonstrated that the compound significantly reduced anxiety-like behaviors, indicating its potential utility as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic neurotransmitter structures, potentially allowing the compound to bind to neurotransmitter receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan and pyridinone rings could participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-((4-(2-chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The unique combination of a fluorophenyl group, piperazine ring, and pyridinone core in this compound distinguishes it from other compounds. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS Number: 897612-78-1) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its interaction with various biological targets, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 487.6 g/mol. The structural complexity contributes to its diverse biological activities.
Research indicates that compounds similar to this one exhibit interactions with equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation. Specifically, derivatives of the compound have shown selective inhibition of ENT2 over ENT1, highlighting its potential as a therapeutic agent in conditions where modulation of adenosine signaling is beneficial .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperazine ring and the introduction of fluorine atoms significantly influence the biological activity of the compound. For instance, analogues with different substituents on the piperazine ring exhibit varied potencies against ENT1 and ENT2, suggesting that fine-tuning these substituents can enhance selectivity and efficacy .
3. In Vitro Studies
In vitro assays have demonstrated that the compound does not adversely affect cell viability while effectively inhibiting nucleoside uptake in transporter-deficient cells. The IC50 values for different analogues against ENT1 and ENT2 provide insight into their relative potencies, which are crucial for developing targeted therapies .
Case Study 1: Inhibition of Nucleoside Transporters
A study involving the compound's analogues assessed their ability to inhibit nucleoside transport in human cells. The results showed that certain derivatives were significantly more potent against ENT2 than ENT1, with implications for treating conditions like cancer where altered nucleotide metabolism is observed .
Case Study 2: Psychopharmacological Effects
Research has also explored the psychopharmacological properties of compounds related to this structure. They have been identified as having potential antidepressant effects due to their action on serotonin receptors, which could be beneficial in treating mood disorders .
Data Tables
| Compound | Molecular Formula | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
|---|---|---|---|---|
| Compound A | C29H30FN3O3 | 150 nM | 30 nM | 5:1 |
| Compound B | C29H30FN3O3 | 200 nM | 25 nM | 8:1 |
| Compound C | C29H30FN3O3 | 180 nM | 40 nM | 4.5:1 |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis can be optimized using methods derived from analogous pyridin-2-one derivatives. For example, method C (condensation of trifluoromethyl-containing precursors) and method D (cyclization of polyfluoroalkyl intermediates) yield structurally similar compounds at 23–67% efficiency . Key factors include:
- Temperature control : Excessively high temperatures during cyclization may degrade thermally sensitive groups like the furan-2-ylmethyl moiety.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution at the piperazine nitrogen.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) effectively isolates the target compound from byproducts .
Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (6-methyl, δ ~2.1 ppm) and aromatic protons (p-tolyl, δ ~7.2 ppm). The piperazine ring’s fluorophenyl group shows splitting patterns (e.g., 2-fluorophenyl: J = 8–9 Hz) .
- IR : Confirm hydroxyl (4-hydroxy, ν ~3200–3400 cm⁻¹) and carbonyl (pyridinone, ν ~1650 cm⁻¹) groups.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of furan-2-ylmethyl, m/z ~95) .
Advanced: How can researchers resolve contradictions in reported thermal stability data for piperazine-containing analogs?
Methodological Answer:
Discrepancies may arise from differing experimental setups. To address this:
- Perform thermogravimetric analysis (TGA) under inert gas (N₂) to compare decomposition points. For example, analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit higher thermal stability (ΔT ~20°C) than electron-donating substituents .
- Use differential scanning calorimetry (DSC) to monitor phase transitions. Crystalline forms (vs. amorphous) often show sharper melting endotherms, reducing variability .
Advanced: What experimental strategies are effective for structure-activity relationship (SAR) studies targeting piperazine and pyridinone moieties?
Methodological Answer:
- Substituent variation : Replace the 2-fluorophenyl group with 4-fluorophenyl or unsubstituted phenyl to assess receptor binding affinity. shows that fluorophenyl groups enhance selectivity for serotonin receptors .
- Bioisosteric replacement : Substitute the furan-2-ylmethyl group with thiophene or pyridine analogs to evaluate metabolic stability .
- In vitro assays : Use radioligand binding assays (e.g., 5-HT₁A receptor) to quantify affinity shifts caused by structural modifications .
Advanced: How can solubility challenges be addressed during in vivo pharmacological testing?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug design : Introduce phosphate esters at the 4-hydroxy position, which hydrolyze in vivo to regenerate the active compound .
- Pharmacokinetic monitoring : Collect plasma samples from Sprague-Dawley rats post-administration and analyze via HPLC-MS to correlate solubility with bioavailability .
Advanced: What computational approaches are suitable for modeling interactions between this compound and neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of dopamine D₂ or 5-HT₁A receptors (PDB: 6CM4, 7E2Z). Prioritize poses where the piperazine group forms hydrogen bonds with Asp3.32 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD values; fluctuations >3 Å suggest weak binding .
Advanced: How can researchers ensure reproducibility of analgesic activity across different in vivo models?
Methodological Answer:
- Standardize protocols : Use the tail-flick test (rodents) with consistent radiant heat intensity (e.g., 50°C) and baseline latency (3–4 seconds). reports ED₅₀ values of 15 mg/kg in CD-1 mice using this method .
- Control for strain variability : Compare results in Sprague-Dawley rats vs. Swiss albino mice, adjusting dosages based on metabolic rate differences (e.g., allometric scaling) .
Advanced: What methods validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Synthesize an analog with a diazirine tag near the piperazine group. UV irradiation crosslinks the compound to its target, identified via SDS-PAGE and Western blot .
- Cellular thermal shift assay (CETSA) : Treat SH-SY5Y cells with the compound, heat-denature lysates, and quantify remaining soluble target protein (e.g., D₂ receptor) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
